

IUPAC name and synonyms for C₆H₁₂O₂

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Compound of Interest

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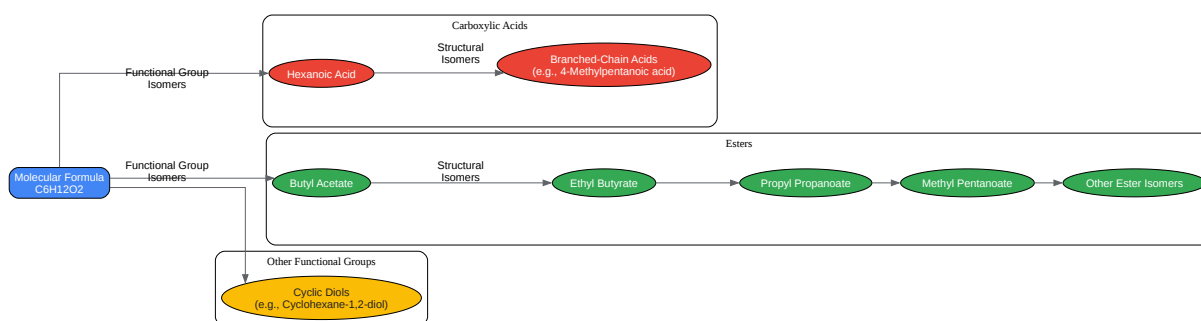
An In-depth Technical Guide to the Isomers of C₆H₁₂O₂: IUPAC Nomenclature, Properties, and Applications

Introduction

The molecular formula C₆H₁₂O₂ represents a multitude of structural isomers, each possessing unique chemical and physical properties that dictate their application across various scientific disciplines. With a molar mass of approximately 116.16 g/mol, these compounds primarily fall into two major functional group categories: carboxylic acids and esters.^{[1][2]} This diversity makes C₆H₁₂O₂ a significant formula in fields ranging from industrial chemistry to pharmaceutical sciences.

Carboxylic acid isomers, such as hexanoic acid, are characterized by a carboxyl (-COOH) functional group and typically exhibit pungent odors and acidic properties.^{[3][4]} In contrast, the ester isomers are formed from the condensation of a carboxylic acid and an alcohol, resulting in compounds often distinguished by their pleasant, fruity fragrances.^{[5][6]} This fundamental structural difference leads to vastly different applications; the acids often serve as chemical precursors and intermediates, while the esters are widely used as solvents, flavoring agents, and fragrances.^{[7][8]}

This guide provides a comprehensive technical overview of the most prominent isomers of C₆H₁₂O₂ for researchers, scientists, and drug development professionals. It will delve into their IUPAC nomenclature, synonyms, physicochemical properties, synthesis methodologies, and specific applications, with a focus on their relevance in scientific research and industry.



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Caption: Major isomer classes for the molecular formula $C_6H_{12}O_2$.

Part 1: The Carboxylic Acid Isomer - Hexanoic Acid

Hexanoic acid is a straight-chain saturated fatty acid and one of the most significant carboxylic acid isomers of $C_6H_{12}O_2$.^[9] It is a medium-chain fatty acid (MCFA) found naturally in various animal fats and oils, such as goat's milk and coconut oil.^[3]

Nomenclature

- Preferred IUPAC Name: Hexanoic Acid^[3]

- Synonyms: A wide array of synonyms are used in literature and commerce, including:
 - Caproic Acid[3][4]
 - n-Hexanoic Acid[10]
 - Butylacetic Acid[3][10]
 - 1-Pentanecarboxylic Acid[3][10]
 - Hexoic Acid[10]
 - C6:0 (Lipid Number)[3]

Physicochemical Properties

Hexanoic acid is a colorless to pale yellow oily liquid characterized by a strong, unpleasant odor described as fatty, cheesy, and goat-like.[3][11] Its properties are critical for its roles as both a biological molecule and an industrial chemical.

Property	Value	Source(s)
Molecular Formula	C6H12O2	[10]
Molar Mass	116.16 g·mol ⁻¹	[3]
Appearance	Oily liquid	[3]
Odor	Fatty, cheesy, goat-like	[3][4]
Density	0.929 g/cm ³	[3]
Melting Point	-3.4 °C	[3]
Boiling Point	205.8 °C	[3]
Solubility in Water	1.082 g/100 mL	[3]
Acidity (pKa)	4.88	[3]

Synthesis and Production

Hexanoic acid can be sourced through natural extraction, chemical synthesis, or biotechnological pathways, with the chosen method depending on the desired purity and application.

- **Natural Extraction and Fermentation:** It can be obtained by fractionation from natural sources like coconut or palm oil.^[7] Additionally, biotechnological production through microbial fermentation using organisms like *Megasphaera elsdenii* or *Clostridium kluyveri* represents a sustainable approach.^[12]
- **Chemical Synthesis:** Common synthetic routes include the oxidation of hexane or hexanol.^[9] Another well-established laboratory method is the Grignard reaction, where a five-carbon alkyl halide (like 1-bromopentane) is reacted with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.^[13]

This protocol outlines a laboratory-scale synthesis of hexanoic acid from 1-bromopentane.

- **Apparatus Setup:** Assemble a three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a drying tube. Ensure all glassware is flame-dried to remove moisture.
- **Grignard Reagent Formation:** Place magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether.
- **Initiation:** Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Maintain a gentle reflux by controlling the addition rate.
- **Carboxylation:** Once the Grignard reagent has formed, cool the flask in an ice bath. Bubble dry carbon dioxide gas through the solution, or pour the Grignard solution over crushed dry ice. This forms the magnesium bromide salt of the carboxylic acid.^[13]
- **Work-up:** Acidify the reaction mixture by slowly adding aqueous hydrochloric acid (e.g., 10% HCl). This protonates the carboxylate salt to form hexanoic acid and dissolves any unreacted magnesium.^[13]
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers.^[13]

- **Purification:** Wash the combined ether extracts with water. Dry the ether solution over an anhydrous drying agent (e.g., Na_2SO_4). Remove the solvent by rotary evaporation to yield crude hexanoic acid, which can be further purified by distillation.

Applications in Research and Drug Development

The versatility of hexanoic acid makes it a valuable compound in numerous sectors.

- **Flavor and Fragrance Industry:** The primary use of hexanoic acid is as a precursor in the manufacturing of its esters, which are used as artificial fruit flavors.[\[3\]](#)[\[4\]](#)[\[9\]](#) While the acid itself is malodorous, its esters, such as propyl hexanoate, have pleasant fruity scents like blackberry or pineapple.[\[13\]](#)
- **Pharmaceuticals:** It serves as an intermediate in the synthesis of various pharmaceuticals.[\[7\]](#) [\[9\]](#) Several progestin medications are caproate esters, such as hydroxyprogesterone caproate and gestonorone caproate, which are used for their long-acting effects.[\[3\]](#)
- **Cosmetics and Personal Care:** Due to its emollient and emulsifying properties, it is used in the formulation of creams, lotions, and other personal care items.[\[11\]](#)[\[14\]](#) It also functions as a surfactant and conditioning agent in shampoos and conditioners.[\[3\]](#)[\[11\]](#)
- **Industrial Applications:** Hexanoic acid and its derivatives are used in the production of lubricants, plasticizers, varnish driers, and rubber products.[\[3\]](#)[\[7\]](#)[\[14\]](#)

Part 2: The Ester Isomers - A Comparative Analysis

The ester isomers of $\text{C}_6\text{H}_{12}\text{O}_2$ are a diverse group, generally characterized by low polarity, volatility, and distinct fruity aromas.[\[1\]](#) They are widely employed as solvents and additives in the food, cosmetic, and pharmaceutical industries.[\[8\]](#)[\[15\]](#)

Comparative Data of Prominent Ester Isomers

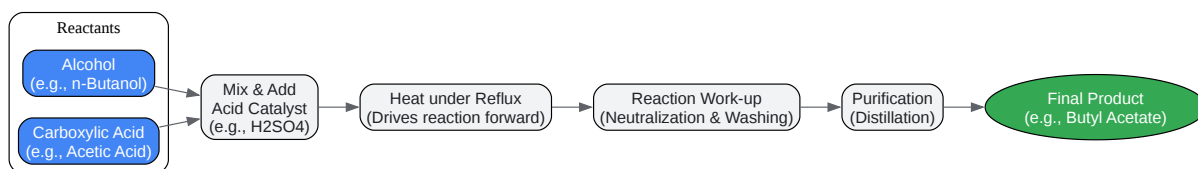
The structural arrangement of the alkyl and acyl chains in these esters directly influences their physical properties and applications.

Isomer	IUPAC Name(s)	Common Synonyms	Odor Profile	Boiling Point (°C)	Primary Applications
Butyl Acetate	Butyl acetate, Butyl ethanoate	n-Butyl acetate	Sweet, fruity (banana, apple)	126.1	Industrial solvent (paints, lacquers), coatings, adhesives, flavorings[16][17]
Ethyl Butyrate	Ethyl butanoate	Butyric acid ethyl ester, Butyric ether	Fruity (pineapple)	121	Flavoring agent (especially in juices and confectionery), fragrances[5][18][19]
Propyl Propanoate	Propyl propanoate	Propyl propionate	Fruity (pear, pineapple)	123	Perfumery, solvent (safer substitute for toluene)[6][20][21]
Methyl Pentanoate	Methyl pentanoate	Methyl valerate	Fruity	126	Fragrances, beauty care, plasticizer, sedative (Validol)[22][23]
sec-Butyl Acetate	sec-Butyl acetate, 1-Methylpropyl acetate	Acetic acid, sec-butyl ester	Fruity	112-113	Solvent for coatings and inks

Isobutyl Acetate	Isobutyl acetate, 2-Methylpropyl ethanoate	Acetic acid, isobutyl ester	Fruity (banana)	118	Solvent, flavoring and fragrance agent
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General Synthesis: Fischer Esterification

The most common method for synthesizing these esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[16] This is a reversible condensation reaction where water is produced as a byproduct.



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Caption: General workflow for ester synthesis via Fischer Esterification.

This protocol details a representative Fischer esterification.

- **Reactant Charging:** In a round-bottom flask, combine n-butanol and glacial acetic acid. A common approach is to use a slight excess of one reactant to shift the equilibrium.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours). This allows the reaction to proceed towards equilibrium at an elevated temperature without loss of volatile components.

- Isolation: After cooling, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with a saturated sodium chloride solution (brine) to aid layer separation.
- Drying: Separate the organic layer (the crude butyl acetate) and dry it over an anhydrous salt like magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and purify the crude ester by fractional distillation to obtain pure n-butyl acetate.[\[16\]](#)

Role of Esters in Drug Development

Beyond their use as solvents, esters play a crucial role in pharmaceutical sciences, particularly in drug delivery and formulation.[\[8\]](#)[\[24\]](#)

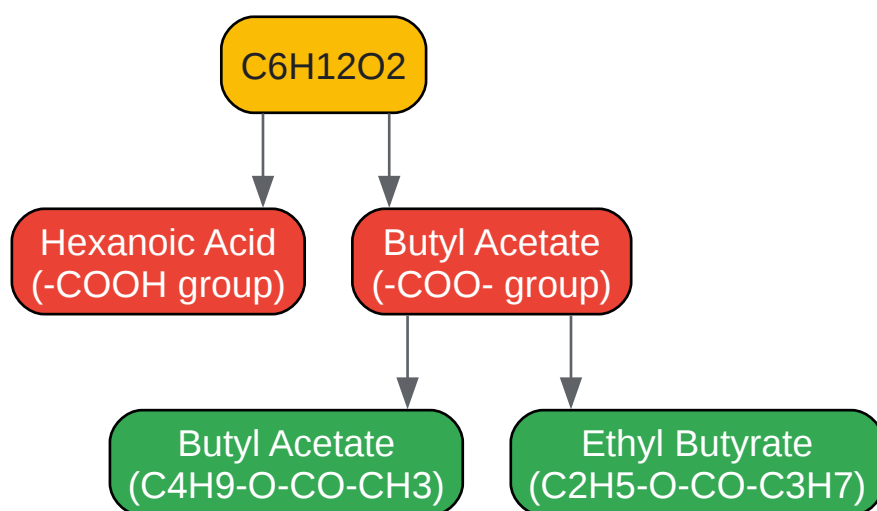
- Prodrugs: Many drugs are modified into ester prodrugs to enhance their properties. This strategy can be used to improve a drug's oral bioavailability (by increasing lipophilicity), increase its solubility for intravenous formulations, or mask an unpleasant taste.[\[8\]](#) Once absorbed into the body, endogenous esterase enzymes hydrolyze the ester, releasing the active parent drug.
- Controlled Release: Ester compounds are frequently used as drug carriers to enable the targeted and controlled release of active pharmaceutical ingredients (APIs).[\[8\]](#) By modifying the ester's structure, the rate and duration of drug release can be precisely controlled, which is a cornerstone of developing long-acting therapeutics.[\[8\]](#)
- Excipients: In formulations, esters are used as plasticizers for polymer coatings on tablets, as solvents in liquid dosage forms, and as emulsifiers in creams and ointments.[\[15\]](#)[\[24\]](#)

Part 3: Isomerism and Structural Elucidation

The chemical formula $C_6H_{12}O_2$ provides a clear example of both functional group and constitutional isomerism, which are fundamental concepts in organic chemistry.

Navigating Isomerism in $C_6H_{12}O_2$

- **Functional Group Isomerism:** This occurs when compounds have the same molecular formula but different functional groups. The most prominent example for $C_6H_{12}O_2$ is the difference between hexanoic acid (a carboxylic acid) and its ester isomers like butyl acetate. [\[25\]](#)[\[26\]](#)
- **Constitutional (Structural) Isomerism:** This exists between the various esters themselves. For instance, butyl acetate (from butanol and acetic acid) and ethyl butyrate (from ethanol and butyric acid) share the formula $C_6H_{12}O_2$ but have different connectivity and, therefore, are constitutional isomers.[\[25\]](#)



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Caption: Isomerism relationships within the $C_6H_{12}O_2$ formula.

Spectroscopic Differentiation

For the practicing scientist, differentiating between these isomers is a routine task accomplished with standard analytical techniques. Infrared (IR) spectroscopy, for example, provides clear diagnostic signals:

- **Carboxylic Acids (Hexanoic Acid):** Exhibit a very broad O-H stretching absorption from approximately $2500\text{--}3300\text{ cm}^{-1}$ and a sharp C=O (carbonyl) stretch around $1700\text{--}1725\text{ cm}^{-1}$.[\[25\]](#)

- Esters (e.g., Butyl Acetate): Show a strong, sharp C=O stretch at a slightly higher frequency, typically 1735–1750 cm^{-1} , but critically lack the broad O-H band.[25]

Conclusion

The molecular formula $\text{C}_6\text{H}_{12}\text{O}_2$ encompasses a rich variety of chemical structures, most notably the carboxylic acid hexanoic acid and a wide range of its ester isomers. These compounds, while sharing the same atomic composition, possess distinct physicochemical properties that lead to a broad spectrum of applications. Hexanoic acid is a key intermediate in the synthesis of pharmaceuticals and polymers, whereas its ester isomers like butyl acetate and ethyl butyrate are indispensable as industrial solvents and as flavor and fragrance agents. For professionals in research and drug development, understanding the nomenclature, properties, and interrelationships of these isomers is essential for chemical synthesis, formulation science, and the design of novel therapeutic agents.

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